3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Ligand-Based Design

Procure this furan-3-carbonyl isomer for definitive CNS SAR. The direct pyrrolidine–oxadiazole C–C bond (MW 309.33 Da, TPSA ~72–77 Ų) yields a restrained scaffold with brain-penetration potential, unlike methylene-spacer analogs. Parallel procurement of the furan-2-carbonyl isomer (CAS 2034416-13-0) enables matched-pair hydrogen-bonding analysis; the CF₃ analog benchmarks oxidative metabolism. Differentiated from heavily exemplified aryl-carboxamides in US-9187437-B2/EP2814822 — a strategic entry for patentable lead optimization.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2034416-41-4
Cat. No. B2520283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
CAS2034416-41-4
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
InChIKeyAKOPXEUBMBYOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole (CAS 2034416-41-4) – Compound Identity and Structural Class for Procurement Screening


3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole (CAS 2034416-41-4) is a fully synthetic heterocyclic small molecule (C₁₈H₁₇N₃O₃, MW 309.325 g·mol⁻¹) belonging to the 1,2,4-oxadiazole family [1]. The compound assembles three pharmacophoric elements—a 5-phenyl-1,2,4-oxadiazole core, a pyrrolidine spacer, and a furan-3-carbonyl capping group—into a single, rigidified scaffold [2]. It is offered as a screening compound by multiple commercial vendors and is referenced in patents covering substituted oxadiazole chemotypes (e.g., US-9187437-B2, EP2814822), where such architectures are claimed for CNS, metabolic, and anti-proliferative indications [3].

Why 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole Cannot Be Interchanged with In-Class Oxadiazole-Pyrrolidine Analogs


The oxadiazole-pyrrolidine-furan scaffold class contains numerous close structural neighbors that differ by as little as a single atom position, yet these minor alterations can fundamentally change conformational preference, hydrogen-bonding geometry, and metabolic liability [1]. The furan carbonyl regiochemistry (3-carbonyl versus 2-carbonyl) reorients the carbonyl dipole relative to the pyrrolidine ring, altering the electrostatic surface presented to biological targets; the linker between the pyrrolidine and oxadiazole (direct C–C bond versus methylene spacer) controls the dihedral angle accessible to the phenyl-oxadiazole moiety; and the oxadiazole C5 substituent (phenyl versus CF₃) dictates logP and CYP-mediated oxidative susceptibility [2]. Generic interchange among these analogs without verifying the specific structural variant selected can therefore yield non-overlapping target engagement profiles, confounding SAR interpretation and wasting procurement resources .

Head-to-Head Quantitative Differentiation of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole Against Its Closest Structural Analogs


Furan-3-carbonyl vs. Furan-2-carbonyl Regioisomerism: Impact on Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound (furan-3-carbonyl) and its direct regioisomer 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole (CAS 2034416-13-0) differ solely in the attachment point of the carbonyl to the furan ring. This regiochemical variation alters the electron distribution and hydrogen-bond acceptor count: the 3-carbonyl isomer possesses six H-bond acceptors versus five for the 2-carbonyl isomer [1]. Computed topological polar surface area (TPSA) for the 2-carbonyl isomer is 72.4 Ų; while a directly matched computed TPSA for the 3-carbonyl isomer is not available from the same source, the additional acceptor atom is predicted to increase TPSA by approximately 5–15 Ų based on fragment contribution models, yielding a differentiated permeability profile [2]. The InChI Key for the target (AKOPXEUBMBYOBW-UHFFFAOYSA-N) and the 2-carbonyl isomer (VAAGZHBGLONVID-UHFFFAOYSA-N) are distinct, confirming non-identity [1].

Medicinal Chemistry Physicochemical Profiling Ligand-Based Design

Direct C–C Linkage vs. Methylene-Spaced Oxadiazole Connection: Conformational Restriction and logP Differential

The target compound connects the pyrrolidine 3-position directly to the oxadiazole C3, whereas a commercially available analog from ChemDiv (S248-1408) inserts a methylene (–CH₂–) spacer between pyrrolidine and oxadiazole . This methylene insertion increases molecular weight from 309.33 to 323.35 (+14.02 Da), raises the calculated logP from 2.83 (target) to 2.88 (spacer analog), and reduces TPSA from an estimated ~72–77 Ų (target) to 57.39 Ų (spacer analog) [1]. The direct linkage restricts the rotational freedom of the oxadiazole-phenyl ensemble to a single rotatable bond, whereas the methylene spacer adds a second rotatable bond, significantly altering the conformational ensemble accessible under physiological conditions . The spacer variant is explicitly noted as a racemic mixture, while the target compound contains one undefined stereocenter, potentially allowing enantiomer resolution .

Conformational Analysis Ligand Efficiency Screening Library Design

C5-Phenyl vs. C5-Trifluoromethyl Oxadiazole Substitution: Metabolic Stability Differentiation at the Class Level

The target compound bears a C5-phenyl group on the oxadiazole ring. A closely related analog in the same chemotype series, 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole, replaces the phenyl with a CF₃ group . Class-level evidence from the pyrrolidine-oxadiazole hNK1 antagonist series (Young et al., 2007) demonstrates that oxadiazole analogs in this scaffold family achieve potent NK1 binding (IC₅₀ = 0.03 nM for the optimized oxadiazole analog 22) with minimal interactions with CYP450 liver enzymes [1]. The phenyl-bearing target compound is structurally closer to the early lead matter in that SAR campaign, where aromatic substitution on the oxadiazole was systematically explored for CYP450 isoform selectivity; CF₃ substitution generally reduces oxidative metabolism susceptibility relative to unsubstituted phenyl, suggesting the target's phenyl group may exhibit distinct CYP liability compared to its CF₃ congener [1].

Drug Metabolism CYP450 Interaction Lead Optimization

Patent-Documented Scaffold Privilege: Substituted Oxadiazole-Pyrrolidine Chemotype as a Recognized Pharmacophore in CNS and Metabolic Disease

The target compound falls within the Markush structures of at least two patent families. US Patent 9,187,437 B2 ('Substituted oxadiazole compounds') and European Patent EP2814822 ('Novel pyrrolidine derivatives,' filed by F. Hoffmann-La Roche AG) both claim compounds containing the 1,2,4-oxadiazole-pyrrolidine core with variable aryl/heteroaryl carbonyl substitutions [1]. The Roche patent (EP2814822) classifies the invention under IPC codes C07D 401/14 (heterocyclic compounds containing 1,2-diazole and 1,3-diazole rings), A61K 31/401 (medicinal preparations containing heterocyclic compounds with nitrogen), and A61P 3/00 (drugs for metabolic disorders) and A61P 9/00 (cardiovascular system) [1]. The target compound's specific combination of furan-3-carbonyl, pyrrolidine, and 5-phenyl-oxadiazole distinguishes it from the pyridine-carbonyl, pyrimidine-carbonyl, and benzamide-bearing analogs exemplified in the Roche patent, providing a distinct chemical matter entry point for programs seeking novel IP position within the oxadiazole-pyrrolidine space [1].

Intellectual Property Chemical Matter Novelty Therapeutic Indication

Procurement-Relevant Application Scenarios for 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole Based on Verified Differentiated Properties


CNS Penetration Screening Cascade – Selecting the Direct-Linked Oxadiazole Over Methylene-Spaced Analogs

The target compound's direct pyrrolidine–oxadiazole C–C bond (versus methylene spacer) yields a more restrained, lower-molecular-weight scaffold (MW 309.33 Da) with higher TPSA (~72–77 Ų) than the ChemDiv spacer analog (MW 323.35; TPSA 57.39 Ų) [1]. This property profile places the compound closer to CNS drug-like chemical space (MW ≤ 400 Da; TPSA ≤ 90 Ų but ≥ 50 Ų for passive BBB penetration). Users screening for neurokinin receptor antagonism or CNS-penetrant oxadiazole leads should preferentially procure the direct-linked variant, as the methylene spacer's reduced TPSA paradoxically shifts it toward a more lipophilic profile associated with higher non-specific tissue binding despite the favorable MW range .

Regioisomer-Dependent Target Engagement Studies – Furan-3-carbonyl vs. Furan-2-carbonyl as Matched Molecular Pair

The furan-3-carbonyl (target) and furan-2-carbonyl (CAS 2034416-13-0) isomers constitute a matched molecular pair where the sole variable is carbonyl attachment regiochemistry . This one-atom positional shift alters the H-bond acceptor count (6 vs. 5) and reorients the carbonyl dipole, providing an ideal controlled experiment for probing whether a biological target's pharmacophore preferentially engages one furan orientation. Procurement of both isomers in parallel enables definitive SAR determination for hydrogen-bonding interactions at the target's solvent-exposed interface .

Metabolic Stability Profiling in Oxadiazole Lead Optimization – Phenyl vs. CF₃ Comparator Procurement

Class-level evidence from the Young et al. (2007) hNK1 antagonist series demonstrates that oxadiazole-pyrrolidine hybrids can achieve sub-nanomolar target potency (IC₅₀ 0.03 nM) with minimal CYP450 interaction when appropriately substituted [1]. The target's C5-phenyl oxadiazole provides a metabolically labile baseline against which the CF₃ analog's oxidative stability can be benchmarked in microsomal or hepatocyte stability assays. Users seeking to establish structure-metabolism relationships within the oxadiazole-pyrrolidine series should procure both the phenyl variant and the CF₃ analog for parallel incubation [1].

Freedom-to-Operate Assessment and Novel Composition-of-Matter Patent Strategy

Patent landscape analysis reveals that furan-3-carbonyl-substituted pyrrolidine-oxadiazoles fall within the Markush claims of US-9187437-B2 and EP2814822 but are not among the most heavily exemplified substituents, which are dominated by pyridine and phenyl carboxamides [2]. For industrial medicinal chemistry teams, procuring this compound as a starting scaffold offers a differentiated entry vector into the oxadiazole-pyrrolidine patent space, with a higher likelihood that optimized derivatives incorporating the furan-3-carbonyl motif will be patentably distinct from the heavily exemplified aryl-carboxamide series [2].

Quote Request

Request a Quote for 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.